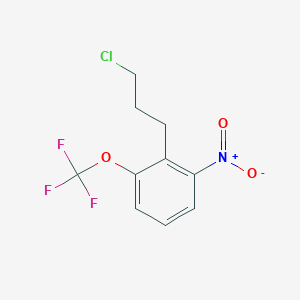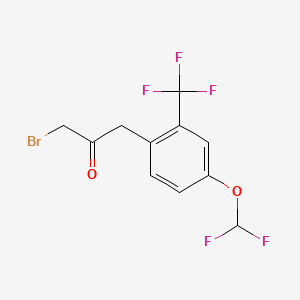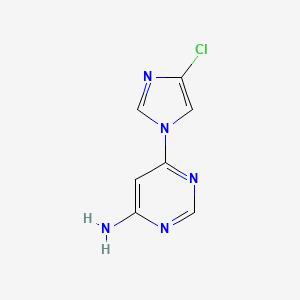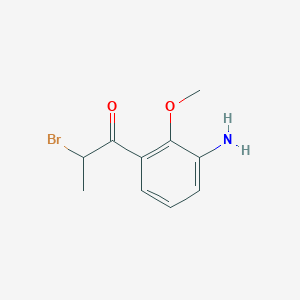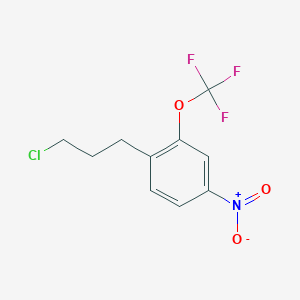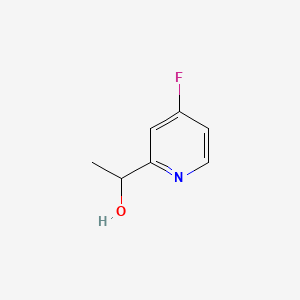
1-(4-Fluoropyridin-2-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoropyridin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is characterized by the presence of a fluoropyridine ring and an ethanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoropyridin-2-YL)ethan-1-OL typically involves the reaction of 4-fluoropyridine with an appropriate ethanolic reagent under controlled conditions. One common method involves the reduction of 4-fluoropyridine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in ethanol . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoropyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-Fluoropyridine-2-carboxylic acid.
Reduction: 1-(4-Fluoropyridin-2-YL)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluoropyridin-2-YL)ethan-1-OL: Similar structure but with the fluorine atom at the 3-position.
1-(6-Fluoropyridin-2-YL)ethan-1-OL: Fluorine atom at the 6-position.
1-(4-Chloropyridin-2-YL)ethan-1-OL: Chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluoropyridin-2-YL)ethan-1-OL is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethanol group also provides additional functional versatility in chemical synthesis and biological applications .
Propiedades
Fórmula molecular |
C7H8FNO |
|---|---|
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 |
Clave InChI |
FPICJVDLAGRDQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


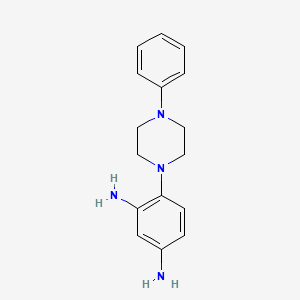
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
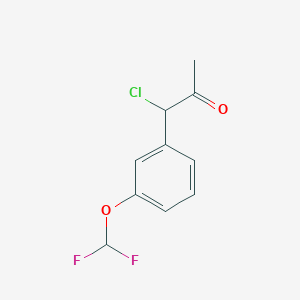
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)

